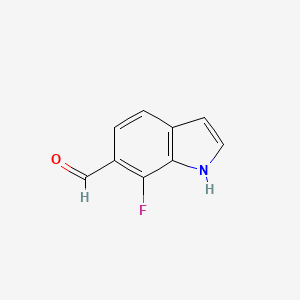

7-fluoro-1H-indole-6-carbaldehyde

Description

Retrosynthetic Analysis of the 7-Fluoro-1H-indole-6-carbaldehyde Nucleus

A logical retrosynthetic approach to this compound involves two primary disconnections. The first disconnection is at the C6-aldehyde group, suggesting a late-stage formylation of a 7-fluoroindole (B1333265) precursor. The second key disconnection breaks the pyrrole (B145914) ring of the indole (B1671886) nucleus, leading back to a suitably substituted aniline (B41778) derivative. This two-pronged strategy allows for the independent optimization of the indole core synthesis and the subsequent introduction of the aldehyde functionality.

The synthesis would therefore commence with the construction of the 7-fluoroindole ring system. Following the successful formation of this core, a regioselective formylation reaction would be employed to introduce the carbaldehyde group at the C6 position. This approach offers flexibility in the choice of reagents and reaction conditions for each critical step.

Classical Synthetic Routes to Functionalized Indoles

Several classical methods for indole synthesis can be adapted to produce the 7-fluoroindole core. These methods, each with its own set of advantages and limitations, have been foundational in heterocyclic chemistry.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com

For the synthesis of fluoroindoles, a substituted phenylhydrazine (B124118) bearing a fluorine atom is required. The reaction can be catalyzed by various Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org Recent modifications, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org Continuous flow methodologies have also been developed for the Fischer indole synthesis, offering advantages in terms of reaction control and scalability. nih.gov

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | (Substituted) phenylhydrazine and an aldehyde or ketone |

| Conditions | Acidic (Brønsted or Lewis acids) |

| Key Intermediate | Phenylhydrazone |

| Mechanism | Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement |

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline derivative to yield a 2-aryl-indole. wikipedia.org This method, while historically significant, has been noted for its often harsh reaction conditions and potential for low yields and lack of regioselectivity. wikipedia.orgnih.gov

For the synthesis of a 7-fluoroindole derivative, a fluoro-substituted aniline would be a necessary starting material. Modifications to the classical procedure have been developed to address its limitations, including the use of milder catalysts like lithium bromide and the application of microwave irradiation to improve reaction efficiency. wikipedia.org The mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes cyclization and aromatization to form the indole ring. wikipedia.org

Table 2: Characteristics of the Bischler–Möhlau Indole Synthesis

| Feature | Description |

| Reactants | α-bromo-acetophenone and excess aniline |

| Product | 2-aryl-indole |

| Challenges | Harsh conditions, variable yields, and regioselectivity issues |

| Modifications | Use of milder catalysts and microwave assistance |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method is highly versatile and generally provides good to excellent yields with high regioselectivity, typically placing the bulkier alkyne substituent at the C2 position of the indole. ub.edunih.gov

To synthesize a fluoro-substituted indole, a 2-iodoaniline (B362364) bearing a fluorine atom would be the starting material. The reaction conditions often involve a palladium catalyst, such as palladium(II) acetate, a base like potassium carbonate, and a chloride source like lithium chloride. wikipedia.org The mechanism proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination steps. ub.edu Variants of the Larock synthesis have been developed to control the regioselectivity and to accommodate a wider range of functional groups. nih.govnih.gov

Table 3: Overview of the Larock Indole Synthesis

| Feature | Description |

| Reactants | o-iodoaniline and a disubstituted alkyne |

| Catalyst | Palladium-based, e.g., Pd(OAc)₂ |

| Key Advantages | High regioselectivity and good yields |

| Mechanism | Palladium-catalyzed heteroannulation |

Regioselective Formylation Strategies for Indole Rings

Once the 7-fluoroindole core is synthesized, the introduction of a carbaldehyde group at the C6 position is the next critical step. Regioselectivity is paramount in this transformation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com

In the context of halogenated indoles, the directing effect of the fluorine atom and the indole nitrogen must be considered to achieve the desired C6 formylation. The electronic properties of the halogen substituent can influence the site of electrophilic attack by the Vilsmeier reagent. jk-sci.com While formylation of indoles typically occurs at the C3 position, substitution at other positions can be achieved depending on the existing substituents on the indole ring. nih.gov For instance, the Vilsmeier-Haack reaction has been successfully used to synthesize various indole-3-carboxaldehydes. nih.govresearchgate.net Careful optimization of reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, is crucial for achieving regioselective formylation of the 7-fluoroindole nucleus at the C6 position. jk-sci.com Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to improve its efficiency and environmental footprint. figshare.com

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

7-fluoro-1H-indole-6-carbaldehyde |

InChI |

InChI=1S/C9H6FNO/c10-8-7(5-12)2-1-6-3-4-11-9(6)8/h1-5,11H |

InChI Key |

ZUHALAULVRMCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 1h Indole 6 Carbaldehyde

Regioselective Formylation Strategies for Indole (B1671886) Rings

Directed Ortho-Metalation and Formylation of Fluorinated Indoles

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of synthesizing 7-fluoro-1H-indole-6-carbaldehyde, this methodology would typically involve a two-step process starting from 7-fluoro-1H-indole.

First, the indole nitrogen is protected with a suitable directing group, such as a pivaloyl or triisopropylsilyl (TIPS) group. This directing group facilitates the deprotonation of the adjacent C-6 position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures. The fluorine atom at the 7-position can enhance the acidity of the C-6 proton, potentially favoring the desired regioselectivity.

Following the metalation step, the resulting ortho-lithiated species is quenched with an electrophilic formylating agent. Common formylating agents for this purpose include N,N-dimethylformamide (DMF) or N-formylmorpholine. An acidic workup then removes the protecting group to yield the target compound, this compound.

Table 1: Key Steps in Directed Ortho-Metalation and Formylation

| Step | Description | Reagents |

| 1. Protection | Protection of the indole nitrogen with a directing group. | Pivaloyl chloride, TIPSCl |

| 2. Metalation | Deprotonation at the C-6 position. | n-BuLi, s-BuLi |

| 3. Formylation | Introduction of the aldehyde group. | DMF, N-formylmorpholine |

| 4. Deprotection | Removal of the protecting group. | Acidic workup |

Alternative Formylation Methods for Indole-6-carbaldehydes

Several classical and modern formylation methods can be adapted for the synthesis of indole-6-carbaldehydes, including the precursor to this compound.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.iracs.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). sid.irorgsyn.orgniscpr.res.in For the synthesis of this compound, the Vilsmeier-Haack reaction would be performed on 7-fluoro-1H-indole. The reaction generally proceeds by electrophilic attack of the Vilsmeier reagent on the indole ring. While formylation of indoles typically occurs at the C-3 position, careful control of reaction conditions and the electronic nature of the substrate can influence the regioselectivity. A patent describes the synthesis of 7-fluoro-1H-indole-3-carbaldehyde using the Vilsmeier-Haack reaction, highlighting its utility in functionalizing fluorinated indoles. google.comchemspider.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles. wikipedia.orgnumberanalytics.comquora.com This reaction involves the treatment of the substrate with chloroform (B151607) (CHCl3) in the presence of a strong base, such as sodium hydroxide. numberanalytics.comjk-sci.com The reactive species is dichlorocarbene (B158193) (:CCl2), which is generated in situ. numberanalytics.comquora.com While this method often leads to a mixture of products and can have limitations due to the harsh reaction conditions, it remains a potential route for the introduction of a formyl group onto the indole nucleus. wikipedia.orgjk-sci.com

More recently, boron-catalyzed formylation reactions using trimethyl orthoformate as a carbonyl source have emerged as a practical and efficient alternative. acs.org These methods offer milder reaction conditions and broader functional group tolerance compared to traditional approaches. acs.org

Modern Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These approaches are highly relevant to the synthesis of complex molecules like this compound.

Transition-Metal Catalyzed Annulation Reactions for Fluorinated Indoles

The construction of the fluorinated indole core itself can be achieved through transition-metal catalyzed annulation reactions. Palladium-catalyzed intramolecular oxidative coupling reactions, for instance, can be used to synthesize functionalized indoles from appropriately substituted anilines. mdpi.comunina.it A general industrial preparation method for 7-fluoroindole (B1333265) involves a cyclization reaction followed by hydrogenation reduction. google.com These methods often offer high regioselectivity and yield. mdpi.com The resulting 7-fluoro-1H-indole can then be subjected to a formylation reaction as described previously. biosynth.comossila.comchemimpex.com

Metal-Free Synthetic Strategies for Fluorinated Indole Derivatives

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic methods. Metal-free oxidative coupling reactions, using molecular oxygen as a green oxidant, have been developed for the synthesis of indole derivatives. rsc.org Additionally, metal-free Fisher indole synthesis provides another avenue for the preparation of these compounds. nih.gov Such strategies avoid the use of potentially toxic and expensive metal catalysts. dergipark.org.tr

Microwave-Assisted and Solvent-Free Syntheses of Indole Carbaldehydes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The synthesis of various indole derivatives, including indole carbaldehydes, has been successfully achieved using microwave irradiation. mdpi.comunina.ittandfonline.com These methods can be performed under solvent-free conditions, further enhancing their green credentials. nih.govorganic-chemistry.orgproquest.com For example, the solid-state reaction between anilines and phenacyl bromides under microwave irradiation provides a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org

Oxidative Dearomatization Routes to Fluoroindoles

Oxidative dearomatization has recently gained attention as a powerful strategy for the synthesis of functionalized three-dimensional heterocyclic structures from simple aromatic precursors. nih.govrsc.org This approach involves the oxidation of the indole ring to break its aromaticity, allowing for the introduction of new functional groups. A novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been described using an oxidative-dearomatization-enabled approach. nih.govresearchgate.netdntb.gov.ua This method assembles 2-trifluoromethyl NH-indole products from simple anilines. nih.govresearchgate.netdntb.gov.ua While this specific example leads to trifluoromethylated indoles, the underlying principle of oxidative dearomatization could potentially be adapted for the synthesis of other fluoroindole derivatives. rsc.org

Protecting Group Strategies for the Indole Nitrogen (N-H) and Aldehyde Functionality during Synthesis

In the multi-step synthesis of complex organic molecules like this compound, protecting groups play a pivotal role. They act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups. For a molecule with both a reactive indole N-H and an aldehyde, an orthogonal protection strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while the other remains protected.

The indole nitrogen is nucleophilic and its proton is acidic, making it susceptible to a range of reactions, including alkylation, acylation, and deprotonation by strong bases. Protection of the indole nitrogen is often crucial to prevent side reactions and to influence the regioselectivity of subsequent transformations. Several classes of protecting groups are commonly used for indoles.

Sulfonyl Derivatives: Arylsulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are robust and electron-withdrawing, which can decrease the nucleophilicity of the indole ring. They are typically introduced using the corresponding sulfonyl chloride in the presence of a base like sodium hydride or pyridine. Deprotection is often achieved under reductive conditions or with strong bases.

Carbamates: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the indole nitrogen. organic-chemistry.org It is easily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base. The Boc group is stable to a wide range of non-acidic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov This acid lability makes it a valuable component of orthogonal protection schemes. nih.gov For instance, the thermal deprotection of N-Boc protected indoles can be achieved in continuous flow, offering a catalyst-free method. nih.gov

Silyl (B83357) Groups: Trialkylsilyl groups, such as triisopropylsilyl (TIPS), can protect the indole nitrogen. They are introduced using the corresponding silyl chloride and a base. Silyl groups are generally labile to fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) and can also be cleaved under acidic or basic conditions depending on the specific silyl group.

Alkyl and Benzyl (B1604629) Groups: Simple alkyl or benzyl groups can be installed on the indole nitrogen, but their removal often requires harsh conditions, such as catalytic hydrogenation for benzyl groups, which might not be compatible with other functional groups in the molecule.

The choice of the N-protecting group for the synthesis of this compound would depend on the specific reaction sequence. An electron-withdrawing group like a sulfonyl or Boc group could be advantageous to modulate the reactivity of the indole ring. A commercially available related compound, N-Boc-indoline-7-carboxaldehyde, highlights the utility of the Boc group in this structural context. sigmaaldrich.com

Aldehydes are highly reactive electrophiles, susceptible to oxidation, reduction, and nucleophilic attack. Protecting the aldehyde group is often necessary to prevent these reactions during transformations elsewhere in the molecule.

Acetals and Ketals: The most common method for protecting aldehydes is their conversion to acetals. organic-chemistry.orgacs.org This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. organic-chemistry.orgacs.org Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable. organic-chemistry.org They are resistant to basic and nucleophilic conditions, making them ideal for reactions involving organometallics or hydrides. organic-chemistry.orgacs.org Deprotection is readily accomplished by acid-catalyzed hydrolysis. organic-chemistry.orgacs.org This strategy offers an excellent example of orthogonal protection when paired with an acid-labile N-protecting group like Boc, as the acetal (B89532) would be stable during the acidic removal of the Boc group. Recent methods have also explored acetal formation under neutral or basic conditions, further expanding their utility. organic-chemistry.org A one-pot conversion of esters to acetals has also been developed, which could be relevant in certain synthetic routes. acs.org

Thioacetals: Reaction of an aldehyde with a thiol or a dithiol affords a thioacetal. Thioacetals are more stable to acidic conditions than their oxygen-containing counterparts but can be cleaved using reagents like mercury(II) salts or under oxidative conditions.

A plausible orthogonal protecting group strategy for the synthesis of this compound could involve the following steps:

N-Protection: The indole nitrogen could be protected with a Boc group using (Boc)₂O. This would yield N-Boc-7-fluoro-1H-indole.

Formylation: Subsequent formylation at the C6 position would be carried out.

Aldehyde Protection: The resulting aldehyde would then be protected as a cyclic acetal, for instance, by reacting it with ethylene glycol and an acid catalyst.

Further Transformations: With both the indole nitrogen and the aldehyde group protected, other necessary chemical modifications could be performed on the molecule.

Deprotection: The protecting groups could then be removed selectively. For example, the Boc group could be removed with acid, leaving the acetal intact. Subsequent treatment with a different set of acidic conditions could then deprotect the aldehyde.

Reactivity and Mechanistic Studies of 7 Fluoro 1h Indole 6 Carbaldehyde

Electrophilic Aromatic Substitution on the Fluorinated Indole (B1671886) Core

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The fusion of the electron-rich pyrrole (B145914) ring with a benzene (B151609) ring results in a molecule where the chemistry is predominantly driven by electrophilic attack. bhu.ac.in

Influence of Fluorine at Position 7 on Electrophilic Reactivity

The presence of a fluorine atom at the C-7 position of the indole core significantly modulates its reactivity towards electrophiles. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic system, particularly the benzene portion of the indole, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted indole.

Regioselectivity of Substitution Reactions on the Indole Ring System

Electrophilic substitution on the indole ring exhibits strong regioselectivity. The preferred site of attack is overwhelmingly the C-3 position of the pyrrole ring. bhu.ac.inquimicaorganica.org This preference is because the intermediate carbocation (an indoleninium ion) formed by attack at C-3 is more stable than the one formed by attack at C-2. bhu.ac.inyoutube.com When an electrophile attacks C-3, the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.inyoutube.com

| Position of Attack | Relative Stability of Intermediate | Reason |

|---|---|---|

| C-3 (Pyrrole Ring) | Most Stable (Favored) | Positive charge stabilized by nitrogen lone pair; benzene aromaticity maintained in key resonance structure. bhu.ac.inyoutube.com |

| C-2 (Pyrrole Ring) | Less Stable | Stabilization by nitrogen requires disruption of benzene ring aromaticity. bhu.ac.in |

| Benzene Ring (C4, C5, C6, C7) | Least Stable (Disfavored) | Pyrrole ring is significantly more electron-rich and reactive than the carbocyclic ring. quimicaorganica.orgquora.com |

Mechanistic Pathways of Electrophilic Reactions on Indole Derivatives

The mechanism for electrophilic aromatic substitution on an indole derivative like 7-fluoro-1H-indole-6-carbaldehyde follows a two-step pathway, analogous to that of benzene but with a strong preference for the heterocyclic ring. quora.com

Attack of the Electrophile : The π-electron system of the indole ring, specifically at the C-3 position, acts as a nucleophile and attacks the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, known as an indoleninium ion or Wheland intermediate. ic.ac.uk

Deprotonation : A base present in the reaction mixture removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product. quora.com

The stability of the intermediate cation is the key to the observed regioselectivity. Attack at C-3 allows the positive charge to be delocalized over the C-2 and N-1 atoms, with the resonance structure placing the charge on nitrogen being particularly stable as all atoms (except the newly attached electrophile's hydrogen) maintain a complete octet. bhu.ac.in

Nucleophilic Additions to the Carbaldehyde Group

The carbaldehyde functionality at the C-6 position of 7-fluoro-1H-indole is an electrophilic center that readily undergoes nucleophilic addition reactions. These reactions provide a powerful avenue for further functionalization and molecular elaboration.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig)

The aldehyde group is a versatile handle for constructing new carbon-carbon bonds, a cornerstone of organic synthesis. numberanalytics.comwikipedia.org Several classic named reactions can be applied to this compound.

Aldol Condensation : This reaction involves the reaction of the aldehyde with an enol or enolate of another carbonyl compound (a ketone or another aldehyde) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. numberanalytics.comwikipedia.org A crossed-aldol condensation between this compound and a ketone like acetone, typically under basic or acidic catalysis, would yield a chalcone-like product after dehydration. numberanalytics.com

Knoevenagel Condensation : A variation of the aldol reaction, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. sigmaaldrich.comtandfonline.com This reaction is highly efficient for aromatic aldehydes and typically leads directly to the dehydrated, unsaturated product. tandfonline.comresearchgate.net

Wittig Reaction : The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org This reaction is highly reliable, and a key advantage is that the position of the newly formed double bond is fixed without ambiguity. lumenlearning.comlibretexts.org The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene. organic-chemistry.org

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| Aldol Condensation | Ketone (e.g., Acetone), Acid or Base Catalyst (e.g., NaOH) | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, CH₂(CN)₂), Base (e.g., Piperidine, K₂CO₃) tandfonline.comtandfonline.com | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

Reduction Chemistry of the Aldehyde Functionality

The aldehyde group can be selectively reduced to a primary alcohol without affecting the indole ring under mild conditions. This transformation is a fundamental process in organic synthesis.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) and efficiently reduces aldehydes to primary alcohols. libretexts.org It will not reduce the indole aromatic system.

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. While it will readily reduce the aldehyde, it must be used under anhydrous conditions (e.g., in diethyl ether or THF). It generally does not affect the indole nucleus under standard conditions for aldehyde reduction. bhu.ac.in

Catalytic hydrogenation can also be employed, but conditions must be chosen carefully to avoid reduction of the indole ring itself. Selective reduction of the aldehyde is a common and high-yielding transformation. mdpi.comresearchgate.net

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol/Water | (7-fluoro-1H-indol-6-yl)methanol | Highly selective for the aldehyde. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | (7-fluoro-1H-indol-6-yl)methanol | Reduces aldehyde; indole ring is stable under these conditions. bhu.ac.inyoutube.com |

Formation of Imines and Hydrazones from the Carbaldehyde

The carbaldehyde group at the C6 position of this compound is a key functional handle for a variety of chemical transformations, most notably the formation of imines (Schiff bases) and hydrazones. This reactivity is rooted in the electrophilic nature of the carbonyl carbon.

The formation of these C=N double bond-containing compounds proceeds through a well-established nucleophilic addition-elimination mechanism. mdpi.com The reaction is initiated by the nucleophilic attack of a primary amine (for imines) or a hydrazine (B178648) derivative (for hydrazones) on the carbonyl carbon of the aldehyde. mdpi.commasterorganicchemistry.com This step leads to the formation of an unstable hemiaminal (or carbinolamine) intermediate. mdpi.com Subsequently, this intermediate undergoes dehydration, typically facilitated by acid catalysis, to eliminate a molecule of water and form the stable imine or hydrazone product. masterorganicchemistry.comyoutube.com

The general reaction can be summarized as follows:

Aldehyde + Primary Amine ⇌ Imine + Water

Aldehyde + Hydrazine ⇌ Hydrazone + Water

While typical imines with N-alkyl groups can be susceptible to hydrolysis, hydrazones and related structures like oximes (formed from hydroxylamine) exhibit greater stability in aqueous conditions. youtube.com The fluorination at the C7 position of the indole ring can influence the electrophilicity of the carbaldehyde group, potentially affecting reaction rates.

Table 1: General Scheme for Imine and Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Type | General Structure |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | Imine | Indole-CH=N-R |

N-Functionalization of the Indole Moiety

N-Alkylation and N-Acylation Reactions

The nitrogen atom within the indole ring of this compound is a versatile site for functionalization. The presence of a lone pair of electrons and an acidic N-H proton allows for both N-alkylation and N-acylation reactions, enabling the synthesis of a diverse range of derivatives.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. Advanced methods have been developed for this transformation, such as the intermolecular enantioselective N-alkylation of 1H-indoles using a cooperative catalytic system of rhodium and a chiral phosphoric acid. nih.gov This specific method involves an N-H bond insertion reaction with diazoacetates to produce N-alkyl indoles with high yields and excellent enantioselectivity. nih.gov

N-Acylation introduces an acyl group (R-C=O) to the nitrogen, forming an N-acylindole. This is typically achieved using standard acylating agents like acid chlorides or anhydrides in the presence of a base.

These functionalization reactions are critical as they can significantly alter the molecule's electronic properties, solubility, and biological activity.

Table 2: General Schemes for N-Functionalization

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | R-X (e.g., Alkyl halide), Base | 7-fluoro-1-alkyl-1H-indole-6-carbaldehyde |

| N-Acylation | R-COCl (e.g., Acyl chloride), Base | 7-fluoro-1-acyl-1H-indole-6-carbaldehyde |

Role of the Indole Nitrogen in Hydrogen Bonding and Complexation

The N-H group of the this compound scaffold is a potent hydrogen bond donor. This capability is fundamental to its molecular recognition properties and its behavior in solution and solid states. The nitrogen atom can form strong hydrogen bonds with acceptor atoms like oxygen and nitrogen on adjacent molecules.

This hydrogen bonding plays a crucial role in pre-organizing molecular assemblies for further reactions. researchgate.net For instance, in reactions designed to form macrocycles, a network of hydrogen bonds can hold the reacting ends of a molecule in proximity, facilitating an efficient cyclization step after an initial condensation. researchgate.net The ability of the indole nitrogen to participate in these non-covalent interactions is a key factor in designing complex, multi-step syntheses.

Cycloaddition and Rearrangement Reactions Involving the Indole Scaffold

The indole nucleus is an electron-rich aromatic system that can participate in various cycloaddition and rearrangement reactions to build more complex molecular architectures. These reactions often target the C2-C3 double bond of the indole.

Visible-light-induced dearomative annulation represents a modern approach to engaging the indole scaffold in cycloadditions. nih.gov For example, photoredox catalysis can enable formal [2 + 2] cycloadditions of indoles tethered to enaminones, leading to the stereoselective formation of fused polycyclic systems like cyclohepta[b]indoles. nih.gov The mechanism often involves the single-electron oxidation of the indole to a radical cation, which then undergoes stepwise cyclization. nih.gov

Furthermore, derivatives of this compound, such as its hydrazones, can undergo subsequent transformations. Aroylhydrazones can be subjected to oxidative cyclization to form 2,5-substituted 1,3,4-oxadiazoles, a class of heterocycles known for their presence in therapeutically important molecules. acs.org

Oxidative and Reductive Transformations of the Indole System

The indole system within this compound can undergo a range of oxidative and reductive transformations that alter its core structure. These reactions are valuable for creating novel heterocyclic systems.

Oxidative transformations often lead to dearomatization and the formation of highly functionalized indoline (B122111) or oxindole (B195798) structures. A notable example is the metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds to yield spirooxindoles. acs.org This process involves the formation of two new carbon-carbon bonds and one carbon-oxygen bond in a tandem sequence. acs.org Another powerful method involves the use of visible light and a chromium-based photocatalyst to oxidize the indole into a radical cation, which can then react with other components to generate fused indolines. nih.gov

Reductive transformations , while less commonly focused on the indole ring itself compared to the aldehyde, can be employed to saturate the C2-C3 double bond, yielding an indoline. More frequently, the aldehyde group is reduced to an alcohol or a methyl group, transformations that fall outside the scope of altering the core indole system.

7 Fluoro 1h Indole 6 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Indole (B1671886) Derivatives

The inherent reactivity of both the indole nucleus and the aldehyde functionality in 7-fluoro-1H-indole-6-carbaldehyde makes it an excellent starting material for the synthesis of complex polycyclic indole derivatives. These structures are of particular interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Synthesis of Indole-Fused Heterocyclic Systems

The aldehyde group at the C-6 position of this compound serves as a key handle for the construction of fused heterocyclic rings. While specific literature on this exact compound is emerging, the reactivity of indole-6-carboxaldehyde is well-documented and provides a strong precedent for the synthetic potential of its 7-fluoro analogue. sigmaaldrich.comsigmaaldrich.com The aldehyde can participate in a variety of condensation and cyclization reactions to form new rings fused to the indole core.

For instance, multicomponent reactions (MCRs) involving indole aldehydes are a powerful tool for the rapid assembly of complex heterocyclic systems. nih.govarkat-usa.orgacs.orgresearchgate.net It is anticipated that this compound could be effectively employed in such reactions. For example, a three-component reaction with an active methylene (B1212753) compound and a nitrogen-containing species like guanidine (B92328) or thiourea (B124793) could lead to the formation of fused pyrimidine (B1678525) or thiazole (B1198619) rings. The fluorine atom at the C-7 position is expected to influence the electronic properties of the indole ring, potentially affecting the reactivity and regioselectivity of these cyclization reactions.

Furthermore, intramolecular cyclization strategies can be envisioned. For example, after appropriate functionalization of the indole nitrogen, the aldehyde at C-6 could react with a tethered nucleophile to form a new heterocyclic ring. The synthesis of various indole-fused heterocycles, such as pyrimidoindoles and quinolines, often utilizes indole derivatives with functional groups amenable to cyclization. nih.gov

A plausible reaction scheme for the synthesis of an indole-fused pyrimidine, based on known multicomponent reactions of indole aldehydes, is presented below:

| Reactants | Catalyst/Conditions | Product |

| This compound, Malononitrile, Guanidine hydrochloride | Base, Reflux | 2-Amino-4-(7-fluoro-1H-indol-6-yl)pyrimidine-5-carbonitrile |

This table represents a potential synthetic application based on established reactivity patterns of similar compounds.

Formation of Macrocyclic Structures Incorporating the Indole Core

The development of macrocycles containing the indole scaffold is a growing area of research, driven by their potential to target challenging biological macromolecules. The aldehyde functionality of this compound is a key feature that can be exploited in macrocyclization reactions.

One established strategy for forming indole-containing macrocycles is through reactions involving indole-3-carboxaldehyde. By analogy, this compound could be a valuable precursor for similar macrocyclic structures. For example, a condensation reaction with a long-chain diamine could lead to the formation of a macrocyclic diimine, which could be further reduced to the corresponding diamine. The presence of the fluorine atom may impart favorable properties to the resulting macrocycle, such as increased metabolic stability or altered binding affinity.

Precursor for Advanced Organic Materials

The unique electronic properties of the indole ring system, coupled with the potential for polymerization and the influence of fluorine substitution, make this compound a promising precursor for advanced organic materials with applications in electronics and optics.

Development of Polyindole Derivatives and Conducting Polymers

Polyindoles are a class of conducting polymers that have garnered interest for their thermal stability and redox properties. The polymerization of indole and its derivatives can be achieved through chemical or electrochemical methods. While direct polymerization studies of this compound are not yet widely reported, the polymerization of the parent 7-fluoroindole (B1333265) is known, suggesting that the target molecule could also serve as a monomer.

The aldehyde group at the C-6 position could either be carried through the polymerization process, providing a handle for post-polymerization modification, or it could be involved in the polymerization reaction itself under specific conditions. The fluorine atom is expected to significantly influence the electronic properties of the resulting polymer, such as its conductivity and stability. The electron-withdrawing nature of fluorine can lower the energy levels of the polymer's frontier orbitals, which can be advantageous for applications in electronic devices.

Integration into Fluorescent and Optoelectronic Materials

Indole derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various substituents. The fluorine atom in this compound is expected to modulate the fluorescence properties of the molecule and any materials derived from it. Fluorine substitution can influence the quantum yield and emission wavelength of fluorescent compounds. nih.gov

The aldehyde group provides a reactive site for the incorporation of this fluorinated indole moiety into larger conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or fluorescent sensors. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to extend the conjugation from the aldehyde group, creating a larger pi-system with potentially interesting photophysical properties. The development of 7-azaindole (B17877) derivatives, which are isoelectronic with indoles, has shown their utility as blue emitters in OLEDs, highlighting the potential of related indole structures in materials science. nih.gov

Scaffold for Structural Diversity in Chemical Libraries

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.gov this compound serves as an excellent starting point for the generation of chemical libraries with high structural diversity, which are crucial for drug discovery and chemical biology research. nih.govarkat-usa.orgacs.orgresearchgate.netnih.gov

The aldehyde group is a versatile functional group that can be readily transformed into a wide array of other functionalities. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in various carbon-carbon bond-forming reactions such as Grignard, Wittig, or aldol (B89426) reactions. Furthermore, it is a key component in numerous multicomponent reactions, which allow for the rapid assembly of complex molecules from simple building blocks. nih.govarkat-usa.orgacs.orgresearchgate.net

The combination of the reactive aldehyde group with the indole nucleus and the fluorine substituent allows for the creation of a diverse set of molecules around a common core. For instance, a library of substituted amines could be generated via reductive amination of the aldehyde. Each of these reactions introduces new points of diversity, enabling the exploration of a vast chemical space.

Below is a table illustrating the potential for generating a diverse chemical library from this compound:

| Reaction Type | Reagent(s) | Product Functional Group/Scaffold |

| Reductive Amination | Primary or Secondary Amine, Reducing Agent | Substituted Aminomethylindole |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkenylindole |

| Grignard Reaction | Grignard Reagent | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl or Cyano Compound |

| Pictet-Spengler Reaction | Tryptamine (B22526) or related amine | Fused Tetrahydro-β-carboline |

This table showcases the versatility of the aldehyde group in generating a diverse range of chemical structures.

Design and Synthesis of Alkaloid Scaffolds

The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound emerges as a valuable starting material for the synthesis of novel fluorinated alkaloid scaffolds. These scaffolds are the core structures of alkaloids, which are a class of naturally occurring chemical compounds containing mostly basic nitrogen atoms.

The design of new alkaloid scaffolds based on this compound primarily revolves around the reactivity of its aldehyde group. This functional group is a key handle for constructing new ring systems, a fundamental step in building the complex architectures of alkaloids. One of the most powerful and widely used methods for the synthesis of indole alkaloid frameworks is the Pictet-Spengler reaction. nsf.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline or a related heterocyclic system. nsf.govchemeurope.com

In the context of this compound, it can be envisioned to react with a tryptamine derivative to yield a novel fluorinated tetrahydro-β-carboline scaffold. The fluorine atom at the 7-position of the indole ring is expected to influence the electronic properties of the indole nucleus and, consequently, the reactivity in the Pictet-Spengler reaction, as well as the biological activity of the resulting alkaloid scaffold.

A representative synthetic approach for the construction of a fluorinated tetrahydro-β-carboline scaffold is the reaction of this compound with tryptamine. This reaction would proceed through the initial formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution at the C2-position of the indole ring to afford the cyclized product.

Table 1: Proposed Pictet-Spengler Reaction for the Synthesis of a Fluorinated Tetrahydro-β-carboline Scaffold

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| This compound | Tryptamine | Trifluoroacetic acid (TFA) / Dichloromethane (CH2Cl2) | 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

The resulting 8-fluoro-tetrahydro-β-carboline scaffold can serve as a versatile intermediate for the synthesis of a library of more complex alkaloid derivatives through further functionalization of the secondary amine or the aromatic rings.

Research in the field of multicomponent reactions has also provided a modular approach to assemble tetrahydrocarboline-type indole alkaloids. nih.gov These reactions allow for the rapid generation of structural diversity from simple building blocks. nih.gov A variety of substitutions on the indole scaffold, including fluoro groups, have been shown to be well-tolerated in such synthetic protocols. nih.gov This suggests that this compound could be a suitable substrate for these one-pot syntheses, reacting with an amine and another carbonyl compound (like formaldehyde) to construct more complex and diverse alkaloid frameworks. nih.gov The resulting fluorinated alkaloids would be valuable candidates for biological screening in drug discovery programs.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Structural Elucidation of Novel Derivatives from 7 Fluoro 1h Indole 6 Carbaldehyde

In-situ Spectroscopic Techniques for Reaction Pathway Elucidation (e.g., NMR, IR, Raman)

In-situ spectroscopic techniques provide real-time monitoring of chemical reactions as they occur, offering dynamic insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction. americanpharmaceuticalreview.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the transformation of 7-fluoro-1H-indole-6-carbaldehyde in real-time. researchgate.net By monitoring the disappearance of reactant signals and the appearance of product signals, researchers can gain a quantitative understanding of reaction progress. For instance, in a reaction involving the aldehyde group, the characteristic proton signal of the CHO group would be monitored for its decrease, while new signals corresponding to the product would emerge. youtube.com Stoichiometric NMR experiments can further help in understanding the reaction mechanism by providing insights into the relative consumption and formation of different species. researchgate.net

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is highly effective for monitoring changes in functional groups during a reaction. youtube.comrsc.orgyoutube.com For reactions involving this compound, the strong carbonyl (C=O) stretching vibration of the aldehyde group would be a key band to monitor. researchgate.net As the reaction proceeds, the intensity of this band would change, and new bands corresponding to the functional groups of the products would appear, allowing for the determination of reaction endpoints and kinetics. youtube.com

Raman Spectroscopy: Raman spectroscopy is another valuable in-situ technique, particularly for reactions in aqueous media due to its low sensitivity to water. mdpi.com It provides complementary information to IR spectroscopy. The characteristic vibrational modes of the indole (B1671886) ring and the C-F bond in this compound can be monitored. nih.govresearchgate.netmontclair.edu Changes in these bands can indicate alterations to the indole core or the substitution pattern during the synthesis of derivatives.

A hypothetical in-situ monitoring of a reduction reaction of this compound to the corresponding alcohol could be tracked using these techniques as follows:

| Spectroscopic Technique | Observed Change for Reactant (this compound) | Observed Change for Product (7-fluoro-1H-indol-6-yl)methanol |

| In-situ NMR | Decrease in the intensity of the aldehyde proton signal (~10 ppm). | Appearance of a new signal for the methylene (B1212753) protons of the alcohol (~4.7 ppm) and the hydroxyl proton. |

| In-situ IR | Decrease in the intensity of the C=O stretching band (~1650 cm⁻¹). | Appearance of a broad O-H stretching band (~3300 cm⁻¹) and a C-O stretching band (~1050 cm⁻¹). |

| In-situ Raman | Decrease in the intensity of the C=O vibrational mode. | Appearance of new bands corresponding to the alcohol functional group. |

High-Resolution Mass Spectrometry for Identification of Intermediates and Products

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of reaction intermediates and final products by providing highly accurate mass measurements, which allow for the determination of elemental compositions. acs.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed to ionize the molecules. nih.gov

In the context of reactions starting from this compound, HRMS would be crucial for:

Confirming Product Identity: By matching the experimentally determined accurate mass to the calculated mass of the expected product, its elemental formula can be confirmed with high confidence.

Identifying Intermediates: In complex reaction mixtures, HRMS can help identify transient intermediates that may not be isolable. This is particularly valuable for mechanistic studies. Real-time mass spectrometry techniques can even be used to detect fleeting intermediates generated electrochemically. researchgate.net

Characterizing Byproducts: HRMS aids in the identification of unexpected byproducts, which is essential for optimizing reaction conditions and understanding side reactions.

For example, in a hypothetical condensation reaction of this compound with a nitrogen-containing nucleophile, HRMS would be used to confirm the mass of the resulting imine or a more complex heterocyclic derivative.

X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound. mdpi.comcolab.wsmdpi.comresearchgate.net By diffracting X-rays through a single crystal of a synthesized compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the molecule. mdpi.com

This technique is invaluable for:

Unambiguous Structure Elucidation: It confirms the connectivity of atoms, bond lengths, bond angles, and stereochemistry, which is especially important for novel or complex molecules.

Determining Absolute Configuration: For chiral derivatives, X-ray crystallography of a single crystal can determine the absolute configuration of stereocenters. rsc.org

Analyzing Intermolecular Interactions: The crystal packing reveals information about intermolecular forces such as hydrogen bonding and π-π stacking, which can be important for understanding the solid-state properties of the material.

The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of the derivatives synthesized from this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of indole derivatives. nih.govmdpi.comoup.comcetjournal.it

Purity Assessment: By developing a suitable HPLC method, the purity of a synthesized compound can be accurately determined by measuring the area of the main peak relative to any impurity peaks. oup.com

Preparative HPLC: This technique can be used to isolate pure compounds from reaction mixtures on a larger scale. mdpi.com

Chiral HPLC: For the separation of enantiomers of chiral derivatives, HPLC with a chiral stationary phase is the method of choice. oup.comrsc.org This is critical in pharmaceutical research where different enantiomers can have vastly different biological activities.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC, often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for separation and identification. oup.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption, and it is also applicable for the chiral separation of indole derivatives. oup.com

The choice of chromatographic technique and conditions (e.g., column, mobile phase, detector) depends on the specific properties of the synthesized derivatives, such as their polarity, volatility, and whether they are chiral. mdpi.commdpi.com

Theoretical and Computational Investigations of 7 Fluoro 1h Indole 6 Carbaldehyde Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule like 7-fluoro-1H-indole-6-carbaldehyde. These computational methods provide insights into the electron distribution, molecular orbital energies, and how the presence of a fluorine atom and an aldehyde group influences the reactivity of the indole (B1671886) scaffold.

DFT Calculations for Atomic Charge Distribution and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules. For this compound, DFT calculations would be employed to determine the distribution of electron density and to identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The atomic charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial positive and negative charges on each atom. It is expected that the fluorine atom, being highly electronegative, would possess a significant partial negative charge. The oxygen atom of the aldehyde group would also carry a partial negative charge, while the adjacent carbonyl carbon would be electrophilic with a partial positive charge.

The energies and shapes of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule with a high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the indole ring, while the LUMO may have significant contributions from the aldehyde group.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | (Value in eV) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | (Value in eV) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

| Atomic Charge on F | (Value in e) | Highlights the electron-withdrawing nature of fluorine. |

| Atomic Charge on C6 | (Value in e) | Shows the electronic effect of the aldehyde group. |

| Atomic Charge on N1 | (Value in e) | Influences the acidity of the N-H bond. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Analysis of the Inductive and Mesomeric Effects of Fluorine on the Indole Ring

The fluorine atom at the 7-position of the indole ring exerts both inductive and mesomeric (resonance) effects, which significantly modulate the electron density and reactivity of the ring system.

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the sigma (σ) bonds of the indole ring. This effect is strongest at the adjacent C-7 and decreases with distance. This general electron withdrawal deactivates the ring towards electrophilic substitution compared to unsubstituted indole.

Mesomeric Effect (+M): The fluorine atom also possesses lone pairs of electrons that can be donated to the pi (π) system of the indole ring. This resonance effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom. However, for halogens, the inductive effect is generally stronger than the mesomeric effect.

Influence of Fluorine on the Acidity and Basicity of the Indole Nitrogen and Aldehyde Proton

The electron-withdrawing nature of the fluorine atom has a discernible impact on the acidity and basicity of different parts of the this compound molecule.

Acidity of the Indole Nitrogen (N-H): The inductive effect of the fluorine atom withdraws electron density from the indole ring, which in turn makes the nitrogen atom more electron-deficient. This increased partial positive character on the nitrogen strengthens the N-H bond's polarity, making the proton more acidic and thus more easily removed by a base compared to unsubstituted indole.

Basicity of the Indole Nitrogen: The lone pair on the indole nitrogen is less available for protonation due to the electron-withdrawing effects of both the fluorine atom and the aldehyde group. Consequently, this compound is expected to be less basic than indole.

Acidity of the Aldehyde Proton (C-H): The acidity of the aldehyde proton is generally low. However, the electronic environment created by the indole ring and the fluorine atom could have a minor influence on its properties, though this is not typically a primary reactive site in terms of acidity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a deeper understanding of reaction mechanisms, allowing for the prediction of product distributions and the optimization of reaction conditions.

Computational Prediction of Regioselectivity in Substitution Reactions

For electrophilic substitution reactions on the this compound ring, computational methods can predict the most likely site of attack. This is typically done by calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions. The position that leads to the most stable intermediate is the preferred site of substitution. The electron-donating nature of the indole nitrogen typically directs electrophilic attack to the C-3 position. However, the presence and positions of the fluorine and aldehyde groups will modulate this inherent reactivity.

Energy Landscape Analysis of Catalytic Cycles

In the context of reactions involving this compound as a substrate in a catalytic cycle, computational chemistry can be used to map out the entire energy landscape. This involves calculating the energies of all reactants, intermediates, transition states, and products.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide a detailed picture of how the molecule moves and interacts with its environment, particularly in different solvents, and can be used to explore its accessible conformations.

The choice of solvent can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, shedding light on the nature and strength of these interactions. For instance, in a polar solvent, the fluorine and aldehyde groups would be expected to form specific interactions that could stabilize certain conformations over others. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a dynamic view of the solvation process. nih.gov

Conformational analysis is another key application of MD simulations. nih.gov The indole ring itself is relatively rigid, but the aldehyde group has rotational freedom. MD simulations can explore the potential energy surface associated with the rotation of the formyl group, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reactants. The presence of the fluorine atom can influence the electronic properties and steric hindrance around the aldehyde, which in turn affects the conformational landscape.

A typical MD simulation setup for studying this compound in a solvent like water would involve the parameters outlined in the table below.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Model | A model to represent the solvent molecules (e.g., TIP3P, SPC/E for water). |

| Box Size | A cubic or rectangular box large enough to contain the solute and a sufficient number of solvent molecules to avoid self-interaction. |

| Temperature | Controlled using a thermostat (e.g., Nosé-Hoover, Berendsen) to maintain a constant temperature, typically around 298 K (25 °C). |

| Pressure | Controlled using a barostat (e.g., Parrinello-Rahman, Berendsen) to maintain constant pressure, typically 1 atm. |

| Simulation Time | The duration of the simulation, which can range from nanoseconds to microseconds, depending on the process being studied. |

| Time Step | The integration time step, typically 1-2 femtoseconds. |

| Ensemble | The statistical ensemble used, commonly NPT (constant number of particles, pressure, and temperature) or NVT (constant number of particles, volume, and temperature). |

By analyzing the trajectories from such simulations, researchers can calculate various properties, such as radial distribution functions to understand the solvent structure around the solute, and free energy profiles for conformational changes.

Future Research Directions and Unexplored Reactivity of 7 Fluoro 1h Indole 6 Carbaldehyde

Development of Novel Cascade and Domino Reactions

Cascade and domino reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and purification steps. beilstein-journals.org The application of such reactions to 7-fluoro-1H-indole-6-carbaldehyde is a fertile ground for investigation.

Future research could focus on designing domino sequences that leverage the reactivity of both the aldehyde and the indole (B1671886) ring. For instance, a domino reaction could be initiated by a nucleophilic attack on the aldehyde, followed by an intramolecular cyclization onto the indole nucleus. Interesting precedents exist, such as the synthesis of 7-hydroxy-6,7-dihydro-indole derivatives through domino reactions of arylglyoxals with enamines under catalyst-free conditions. rsc.org A similar strategy could be envisioned where this compound reacts with activated methylene (B1212753) compounds or enamines to generate novel polycyclic indole-fused architectures.

Furthermore, alkali-amide controlled domino reactions have been successfully employed for the synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and various aldehydes. rsc.orgresearchgate.net This suggests that the C-F bond, while generally stable, could be activated under specific conditions to participate in cascade sequences, leading to unprecedented molecular scaffolds derived from this compound.

Asymmetric Catalysis in Derivatization

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The aldehyde functionality of this compound is an ideal handle for introducing chirality through asymmetric catalysis.

A significant future direction is the development of enantioselective nucleophilic additions to the formyl group. This could include:

Asymmetric Aldol (B89426) Reactions: Reacting the aldehyde with ketone-derived enolates using chiral catalysts to create chiral β-hydroxy ketone derivatives.

Asymmetric Henry (Nitroaldol) Reactions: Addition of nitroalkanes to the aldehyde to produce chiral β-nitro alcohols, which are versatile synthetic intermediates.

Asymmetric Allylation/Crotylation: Using chiral reagents or catalysts to add allyl or crotyl groups, generating chiral homoallylic alcohols.

A notable example in a related system is the asymmetric propargylic substitution of ketone enolates with propargylic acetates, including an N-protected indole substrate, achieved with high enantioselectivity using a cooperative B/Cu catalytic system. acs.org This highlights the potential for developing highly selective transformations for this compound to access a diverse range of chiral building blocks for drug discovery.

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique reaction pathways that are often inaccessible through traditional thermal reactions. The fluoro-indole core of the target molecule suggests that it may possess interesting photophysical properties that could be harnessed in synthesis. For example, a 6'-fluoro indole analogue has been incorporated into spiropyran-based fluorescent zinc sensors, demonstrating the compatibility of this moiety with photoactive systems. acs.org

Unexplored avenues of research include:

Intramolecular Photocycloadditions: The [2+2] cycloaddition between the indole 2,3-double bond and an alkene tethered to the aldehyde could be explored to construct strained polycyclic systems. wikipedia.org

Photo-Fries Type Rearrangements: If the indole nitrogen is acylated, it might be possible to induce a photochemical rearrangement to introduce functional groups at other positions of the indole ring.

Electrochemical Coupling Reactions: Electro-oxidative or -reductive methods could be developed for the dimerization or coupling of this compound with other molecules, potentially through radical-based mechanisms, offering a green alternative to reagent-based redox reactions.

Sustainable and Biocatalytic Approaches for Synthesis and Modification

The principles of green chemistry are increasingly guiding synthetic route design. Future work on this compound should prioritize the development of sustainable methodologies. This includes employing greener solvents like water or ionic liquids, using microwave-assisted synthesis to reduce reaction times, and developing catalyst-free reaction conditions. openmedicinalchemistryjournal.com For instance, Michael additions of indoles to electrophiles have been successfully carried out in Bronsted acidic ionic liquids. openmedicinalchemistryjournal.com

Biocatalysis offers another powerful and sustainable tool. Potential research directions include:

Enzymatic Reductions: Using alcohol dehydrogenases (ADHs) or other oxidoreductases for the asymmetric reduction of the aldehyde to the corresponding chiral alcohol.

Enzymatic Oxidations: Employing aldehyde oxidases to convert the aldehyde to the valuable 7-fluoro-1H-indole-6-carboxylic acid. uni.lu

Transaminase Reactions: Converting the aldehyde into a chiral amine via engineered transaminases, providing direct access to valuable chiral synthons.

The natural production of indole from tryptophan by the enzyme tryptophanase illustrates the inherent compatibility of the indole scaffold with biological systems, suggesting a high potential for successful biocatalytic transformations. wikipedia.org

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for use as a building block (a "tecton") in supramolecular assembly due to its distinct recognition sites:

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor, while the aldehyde carbonyl oxygen is a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.

π-π Stacking: The aromatic indole ring can participate in π-stacking interactions with other aromatic systems.

These features could be exploited to construct a variety of ordered structures. For example, the molecule could be designed to self-assemble into liquid crystals, organogels, or porous crystalline frameworks. The development of purine-indole conjugates as fluorescent probes demonstrates how indole units can be successfully incorporated into larger functional systems. mdpi.com By designing complementary molecules that can specifically interact with the functional groups of this compound, researchers could create novel materials with applications in sensing, separations, or catalysis.

Q & A

Q. What criteria define a rigorous mechanistic study for this compound’s reactions?

- Answer: Apply the FINER criteria :

- Feasible: Ensure sufficient material (≥100 mg) for kinetic profiling.

- Novel: Compare mechanisms with non-fluorinated analogs.

- Ethical: Adhere to institutional guidelines for hazardous waste.

- Relevant: Align with broader goals (e.g., drug discovery for fluorinated indole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.